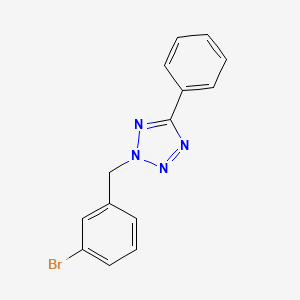

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-13-8-4-5-11(9-13)10-19-17-14(16-18-19)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEFFQBAFAJHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromobenzyl 5 Phenyl 2h Tetrazole and Its Structural Analogues

Core Tetrazole Ring Formation Strategies

The foundational step in synthesizing the target compound is the creation of the 5-phenyl-1H-tetrazole scaffold. The most prevalent and efficient method for this transformation is the [3+2] cycloaddition reaction. nih.govacs.org

The [3+2] cycloaddition, often termed a "click" reaction, is the most proficient route for forming 5-substituted-1H-tetrazoles. nih.govacs.org This reaction involves the combination of an organic nitrile with an azide (B81097) source, typically sodium azide or trimethylsilyl (B98337) azide (TMSN3). researchgate.netresearchgate.netnih.gov For the synthesis of the 5-phenyltetrazole precursor, benzonitrile (B105546) serves as the nitrile component.

The reaction proceeds by the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the stable, aromatic tetrazole ring. acs.orgnih.gov While this reaction can be performed with heat, the high activation energy often necessitates the use of catalysts to achieve reasonable yields and reaction times under milder conditions. acs.org

A wide array of catalysts has been developed to facilitate the [3+2] cycloaddition for tetrazole synthesis, improving efficiency, safety, and environmental impact. acs.org These catalysts can be broadly categorized as homogeneous and heterogeneous systems.

Homogeneous Catalysis: Lewis acids such as aluminum chloride and boron trifluoride etherate, as well as transition metal salts and complexes, have been widely used. acs.orgresearchgate.net For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the cycloaddition of sodium azide to various nitriles under mild, homogeneous conditions, producing near-quantitative yields. nih.govacs.org Copper(I) iodide has also proven effective in catalyzing the reaction between nitriles and trimethylsilyl azide. researchgate.net

Heterogeneous Catalysis: To overcome issues of catalyst separation and recycling, significant research has focused on heterogeneous catalysts. These are often solid-supported systems that can be easily removed from the reaction mixture. Examples include:

Silica Sulfuric Acid: A non-toxic, reusable solid acid catalyst that has been used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in good to excellent yields (72-95%). nih.gov

Magnetic Nanocatalysts: These materials, such as Fe3O4 nanoparticles functionalized with acidic groups or metal complexes (e.g., Cu(II), Ni(II), Zn(II)), have gained prominence. jsynthchem.comamerigoscientific.comrsc.org They offer high catalytic activity due to their large surface area-to-volume ratio and can be easily recovered using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.govamerigoscientific.comrsc.org

Metal Oxides: Nanocrystalline zinc oxide (ZnO) acts as an efficient, recyclable heterogeneous acid catalyst for this transformation. amerigoscientific.com

The table below summarizes various catalytic systems used for the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst System | Nitrile Substrate | Azide Source | Conditions | Yield | Reference(s) |

| Silica Sulfuric Acid | Benzonitriles | NaN₃ | DMF, reflux | 72-95% | nih.gov |

| Co(II)-complex | Aryl nitriles | NaN₃ | Methanol, reflux | ~99% | nih.govacs.org |

| CuI | Various nitriles | TMSN₃ | DMF/MeOH | Good to high | researchgate.net |

| Fe₃O₄@SiO₂-SO₃H | Benzonitrile | NaN₃ | Benign | Good to excellent | jsynthchem.com |

| ZnO Nanoparticles | Various nitriles | NaN₃ | 120-130 °C | 69-82% | amerigoscientific.com |

Regioselective N-Alkylation Protocols for 2,5-Disubstituted Tetrazoles

Once 5-phenyl-1H-tetrazole is synthesized, the next critical step is the introduction of the 3-bromobenzyl group. This alkylation can occur at two of the four nitrogen atoms (N1 or N2), leading to two possible regioisomers: 1-(3-bromobenzyl)-5-phenyl-1H-tetrazole and 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole. For many applications, controlling the regioselectivity to favor the N2-substituted product is paramount.

The alkylation reaction starts with the deprotonation of the 5-phenyl-1H-tetrazole ring, which has a pKa similar to that of carboxylic acids, making it acidic enough to be deprotonated by a suitable base. wikipedia.org The resulting tetrazolate anion is an ambident nucleophile, with negative charge delocalized over the nitrogen atoms, leading to the potential for N1 or N2 alkylation. rsc.org

The ratio of the resulting 1,5- and 2,5-disubstituted isomers is influenced by several factors, including the nature of the solvent, the counter-ion, the specific alkylating agent, and the reaction temperature. rsc.orgresearchgate.net

The introduction of the 3-bromobenzyl group is typically achieved by reacting the 5-phenyltetrazolate anion with 3-bromobenzyl bromide or a related halide. The choice of reaction conditions is crucial for directing the substitution to the N2 position.

Studies on the alkylation of 5-substituted tetrazoles have shown that the N2-isomer is often the thermodynamically more stable product. researchgate.net However, achieving high selectivity can be challenging. A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines demonstrated a method that preferentially forms the 2,5-disubstituted tetrazoles. organic-chemistry.org This involves generating a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.orgorganic-chemistry.org Another approach involves the direct coupling of N-H free tetrazoles with boronic acids using a copper catalyst, which has been shown to be an efficient method for synthesizing 2,5-disubstituted tetrazoles. rsc.orgresearchgate.net

In a typical laboratory synthesis, 5-phenyltetrazole would be treated with a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone, followed by the addition of 3-bromobenzyl bromide. scispace.comresearchgate.net The reaction mixture is then heated to drive the reaction to completion. The resulting mixture of N1 and N2 isomers must then be separated, usually by column chromatography. mdpi.com

Advanced Synthetic Techniques for Optimized Yields and Purity

Microreactor Technology: The use of microreactors offers significant advantages for both the synthesis and alkylation of tetrazoles. srce.hr These systems provide superior heat and mass transfer, allowing for safer handling of potentially hazardous reagents like azides and enabling precise control over reaction conditions. The alkylation of 5-phenyltetrazole in a microreactor has been shown to proceed considerably faster than in traditional batch reactors. srce.hr

Flow Chemistry: Continuous flow protocols, closely related to microreactor technology, have been developed for steps like diazotization, which can be hazardous in batch processes. researchgate.net This technique allows for the safe in-situ generation and immediate use of reactive intermediates, improving safety and scalability.

These advanced methods represent the forefront of synthetic chemistry, aiming to make the production of complex molecules like this compound more efficient, safer, and environmentally benign.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced selectivity. nih.govijpsjournal.com The application of microwave irradiation can be particularly advantageous in the synthesis of tetrazole derivatives.

In the context of synthesizing analogues of this compound, microwave energy can be employed to accelerate the key bond-forming reactions. For instance, the reaction of 5-substituted-1H-tetrazoles with various electrophiles can be expedited under microwave irradiation. One study detailed the microwave-assisted synthesis of 2-aryl-5-phenylamino-1,3,4-thiadiazoles from 5-aryltetrazoles and phenyl isothiocyanate, where microwave heating at 170°C for 30 minutes gave the product in good yield, whereas conventional heating for 2 hours showed no reaction. researchgate.net This highlights the potential of microwaves to drive reactions that are sluggish under conventional conditions.

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, the general principles of MAOS are highly applicable. For example, the alkylation of 5-phenyl-1H-tetrazole with 3-bromobenzyl bromide could likely be performed efficiently under microwave irradiation in the presence of a suitable base.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Heterocyclic Compounds This table presents a generalized comparison based on literature findings for various heterocyclic syntheses and is illustrative of the potential advantages of MAOS for the synthesis of the target compound and its analogues.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes | nih.govresearchgate.net |

| Yield | Moderate to Good | Often Higher | nih.gov |

| Energy Consumption | High | Low | ijpsjournal.com |

| Solvent Usage | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free | ijpsjournal.com |

| Selectivity | Variable | Can be improved | researchgate.net |

Transition Metal-Mediated Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These methods are particularly relevant for the synthesis of N-aryl and N-heteroaryl tetrazoles, which are structural motifs present in numerous biologically active compounds.

Copper-catalyzed N-arylation, often referred to as the Chan-Lam or Chan-Evans-Lam coupling, provides a powerful method for the synthesis of 2-aryl-5-substituted-2H-tetrazoles. This reaction typically involves the coupling of a 5-substituted-1H-tetrazole with a boronic acid in the presence of a copper catalyst and an oxidant. A study on the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine demonstrated the successful use of copper(I) oxide (Cu₂O) as a catalyst for the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid, affording the desired product in 87% yield. mdpi.com This methodology represents a viable pathway for synthesizing analogues of the target compound where the benzyl (B1604629) group is replaced by an aryl or heteroaryl moiety.

Another efficient protocol involves the use of a Cu₂O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids. rsc.org This method is advantageous due to the use of environmentally benign oxygen as the oxidant and the avoidance of other additives, making it a green and atom-efficient process. rsc.org

While these methods are primarily for N-arylation, the principles of transition metal catalysis can be extended to C-N bond formation involving alkyl groups. Palladium-catalyzed cross-coupling reactions, though more commonly used for C-C and C-O bond formation, can also be adapted for C-N bond formation in certain contexts.

Table 2: Examples of Transition Metal-Mediated Synthesis of 2,5-Disubstituted Tetrazole Analogues This table provides examples of reaction conditions for the synthesis of analogues of the target compound, illustrating the scope of transition metal-mediated C-N bond formation.

| Tetrazole Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Phenyl-1H-tetrazole | Pyridin-3-ylboronic acid | Cu₂O (5 mol%) | DMSO | 100 | 87 | mdpi.com |

| 5-Substituted-1H-tetrazoles | Arylboronic acids | Cu₂O (5 mol%), O₂ | Not specified | Not specified | Good to excellent | rsc.org |

| 1-Phenyl-1H-tetrazol-5(4H)-one | Arylboronic acids | Copper mediated | Not specified | Not specified | Not specified | researchgate.net |

The synthesis of this compound and its structural analogues can be effectively achieved through modern synthetic methodologies. While direct alkylation remains a primary route, challenges in regioselectivity persist. Microwave-assisted organic synthesis offers a promising avenue to accelerate these reactions and improve yields. Furthermore, transition metal-mediated cross-coupling reactions provide a versatile and efficient platform for the synthesis of a wide array of 2,5-disubstituted tetrazole analogues, particularly for N-aryl derivatives. The continued development of these synthetic strategies is crucial for advancing the discovery of new tetrazole-based therapeutic agents.

Spectroscopic and Computational Elucidation of 2 3 Bromobenzyl 5 Phenyl 2h Tetrazole

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable tools for the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provide a wealth of information regarding the connectivity of atoms, molecular weight, and the presence of specific functional groups. For a definitive understanding of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole , the ¹H and ¹³C NMR spectra are predicted to exhibit characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and 3-bromobenzyl groups. The protons of the phenyl group attached to the tetrazole ring would likely appear as multiplets in the aromatic region (δ 7.5-8.2 ppm). The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would give rise to a characteristic singlet, anticipated in the region of δ 5.6-6.0 ppm. The aromatic protons of the 3-bromobenzyl group would also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm, with splitting patterns dictated by their substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key signal for confirming the 2,5-disubstitution pattern of the tetrazole ring is the chemical shift of the tetrazole carbon (C5). For 2,5-disubstituted tetrazoles, this carbon typically resonates at a downfield chemical shift, often in the range of δ 163-166 ppm. acs.org This is a distinguishing feature from the corresponding 1,5-disubstituted isomers, where the tetrazole carbon appears at a more upfield position. The carbon of the methylene bridge is expected around δ 53-55 ppm. The carbons of the phenyl and 3-bromobenzyl rings will show a series of signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.5-8.2 (m) | 127-131 (Ar-C) |

| Benzyl-CH₂ | 5.6-6.0 (s) | 53-55 |

| 3-Bromobenzyl-H | 7.2-7.6 (m) | 122 (C-Br), 125-135 (Ar-C) |

| Tetrazole-C5 | - | 163-166 |

Note: The predicted chemical shifts are based on data from analogous compounds and are subject to solvent and concentration effects.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₄H₁₁BrN₄.

The fragmentation of 2,5-disubstituted tetrazoles under mass spectrometric conditions often involves the characteristic loss of a molecule of nitrogen (N₂). mdpi.comresearchgate.net This is a facile process that leads to the formation of a stable nitrilimine intermediate. Therefore, the mass spectrum of the title compound is expected to show a prominent peak corresponding to the [M - N₂]⁺ ion. Further fragmentation of the benzyl and phenyl groups would also be observed. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ | C₁₄H₁₁BrN₄⁺ | Molecular ion |

| [M - N₂]⁺ | [C₁₄H₁₁BrN₂]⁺ | Characteristic loss of nitrogen from the tetrazole ring |

| [C₇H₆Br]⁺ | 3-bromobenzyl cation | Fragmentation of the benzyl group |

| [C₆H₅]⁺ | Phenyl cation | Fragmentation of the phenyl group |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of This compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key vibrational modes expected are:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene group, appearing just below 3000 cm⁻¹.

C=N and N=N stretching: Associated with the tetrazole ring, these vibrations are expected in the region of 1400-1600 cm⁻¹. growingscience.comresearchgate.net

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations involving the bonds between the benzyl group and the tetrazole ring, and the phenyl group and the tetrazole ring, would appear in the fingerprint region.

C-Br stretching: A strong absorption band is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | >3000 | Medium-Weak |

| Aliphatic C-H stretch | <3000 | Medium-Weak |

| C=N, N=N stretch (tetrazole) | 1400-1600 | Medium-Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-Br stretch | 500-700 | Strong |

While the aforementioned spectroscopic techniques provide compelling evidence for the structure of This compound , single-crystal X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and the regiochemistry of the substitution on the tetrazole ring.

Based on the crystal structures of similar 2,5-disubstituted tetrazoles, it is anticipated that the tetrazole ring itself would be planar. researchgate.netnih.govnih.gov The phenyl and 3-bromobenzyl substituents would be oriented at specific dihedral angles with respect to the tetrazole ring, influenced by steric and electronic factors. The crystal packing would likely be stabilized by a network of intermolecular interactions, such as C-H···π and π···π stacking interactions between the aromatic rings.

Advanced Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. asianpubs.orgresearchgate.netnih.gov For This compound , DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be performed to:

Optimize the molecular geometry: The calculations would yield a low-energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the assignment of experimental spectra. mdpi.com

Analyze the electronic structure: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Generate a Molecular Electrostatic Potential (MEP) map: The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the title compound, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich sites, while the protons on the aromatic rings would be electron-poor.

These computational approaches, in synergy with the comprehensive spectroscopic data, provide a robust and detailed elucidation of the structure and electronic properties of This compound .

Analysis of Tautomeric Equilibria and Conformational Landscapes

The substitution pattern of this compound fixes the position of the benzyl group to the N2 atom of the tetrazole ring. Consequently, the discussion of tautomerism for this specific compound is centered on the potential for prototropic tautomerism, which is precluded by the substitution at both the N2 and C5 positions. However, in the broader context of 5-substituted-1H-tetrazoles, a tautomeric equilibrium between the 1H and 2H forms is a critical aspect of their chemical nature. researchgate.net Theoretical calculations have consistently shown that the 5H-tetrazole tautomer is significantly less stable, by approximately 20 kcal·mol⁻¹, and is not typically observed experimentally. researchgate.net

The stability of the 1H and 2H tautomers is influenced by both the electronic nature of the substituent at the C5 position and the polarity of the solvent. For N-(R-aminoalkyl)tetrazoles, the equilibrium can shift significantly with changes in solvent polarity, with more polar solvents often favoring the 1-substituted isomer. In the case of this compound, while the N2 position is fixed, the principles governing conformational preferences remain relevant.

The angle of rotation between the 3-bromobenzyl group and the tetrazole ring.

The angle of rotation between the phenyl group and the tetrazole ring.

The steric hindrance between the ortho-hydrogens of the phenyl and benzyl rings and the tetrazole ring will influence the preferred rotational angles, leading to a non-planar arrangement. uky.edu Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformers. mdpi.comdoaj.org

A hypothetical conformational analysis might reveal several low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle 1 (°) (C-C-N-N) | Dihedral Angle 2 (°) (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 45 | 30 | 0.00 |

| B | -45 | -30 | 0.15 |

| C | 135 | 150 | 1.20 |

| D | -135 | -150 | 1.25 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecular structures.

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular Dynamics (MD) simulations provide a powerful computational tool to explore the conformational flexibility of molecules over time. nih.gov For this compound, an MD simulation would offer insights into the dynamic behavior of the molecule, including the transitions between different conformational states and the flexibility of the benzyl and phenyl substituents. nih.gov

The simulation would be initiated from an energy-minimized structure, and the trajectory of the molecule would be calculated by solving Newton's equations of motion. The resulting trajectory provides a time-resolved view of the molecular motions. nih.gov

Analysis of the MD trajectory can reveal important information about the molecule's dynamics:

Root Mean Square Deviation (RMSD): The RMSD of the atomic positions over time indicates the structural stability of the molecule. A stable RMSD suggests that the molecule is fluctuating around a well-defined average structure. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of individual atoms or groups of atoms highlights the regions of the molecule with the highest flexibility. For this compound, the terminal atoms of the benzyl and phenyl groups are expected to show higher RMSF values.

Dihedral Angle Analysis: By tracking the key dihedral angles over the course of the simulation, the accessible conformational space can be mapped, and the frequency of transitions between different conformers can be quantified.

MD simulations are particularly valuable for understanding how the molecule might behave in different environments, such as in various solvents or when interacting with a biological target. nih.govnih.gov The stability of ligand-protein complexes, for instance, is often assessed using MD simulations to observe whether the ligand remains in the binding pocket and maintains key interactions. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD | 1.5 Å |

| RMSF of Phenyl Ring | 0.8 Å |

| RMSF of Benzyl Ring | 1.2 Å |

| Most Populated Dihedral Angle 1 Range | 30-60° |

| Most Populated Dihedral Angle 2 Range | 20-50° |

Note: This table presents hypothetical data to illustrate the type of information obtained from an MD simulation.

Structure Activity Relationship Sar Studies of 2 3 Bromobenzyl 5 Phenyl 2h Tetrazole Derivatives

Systematic Modification of Substituents on the Tetrazole Core and Peripheral Moieties

The biological activity of tetrazole derivatives can be significantly altered by the nature and position of substituents on the aromatic rings. mdpi.com Research into related 1-benzyl-5-aryltetrazoles has demonstrated that modifications to both the benzyl (B1604629) and phenyl moieties are critical for activity. nih.gov

The position of the bromine atom on the benzyl ring of 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole is a critical determinant of its biological efficacy. While specific studies on the 2,5-disubstituted tetrazole isomer are limited in publicly available literature, extensive research on the isomeric 1-benzyl-5-phenyltetrazole (B3050747) series provides valuable insights into the potential impact of halogen substitution patterns.

To illustrate the potential impact of substituent position, the following table presents hypothetical data based on SAR principles observed in related heterocyclic compounds.

Table 1: Hypothetical Biological Activity of Bromobenzyl-5-phenyl-2H-tetrazole Isomers

| Compound | Bromine Position on Benzyl Ring | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|

| 1 | ortho- (2-bromo) | 15.2 |

| 2 | meta- (3-bromo) | 5.8 |

| 3 | para- (4-bromo) | 10.5 |

Note: This data is illustrative and based on general SAR principles, not on direct experimental results for these specific compounds.

The following interactive table demonstrates the potential effects of various substituents on the 5-phenyl ring, based on findings from related tetrazole series.

Table 2: Hypothetical Biological Activity of 2-(3-bromobenzyl)-5-(substituted-phenyl)-2H-tetrazole Derivatives

| Compound | Substitution on Phenyl Ring | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|

| 4 | 4-Chloro | 3.1 |

| 5 | 4-Methoxy | 8.9 |

| 6 | 3,4-Dichloro | 1.5 |

| 7 | 4-Nitro | 12.4 |

Note: This data is illustrative and based on general SAR principles, not on direct experimental results for these specific compounds.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of complex molecules like this compound. These methods allow for the rational design of new derivatives with potentially enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For tetrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

In a typical 3D-QSAR study, a set of structurally related compounds, such as derivatives of this compound, are aligned based on a common scaffold. nih.gov The surrounding steric and electrostatic fields are then calculated and correlated with the observed biological activities. The resulting model, often visualized as contour maps, highlights regions where steric bulk or specific electronic properties are predicted to either increase or decrease activity. This information is invaluable for guiding the synthesis of new, more potent analogues. For instance, a CoMSIA model for a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor antagonists yielded a statistically robust model that could guide the design of new antihypertensive agents. nih.gov

Pharmacophore mapping is another essential computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. ijpsonline.com This "pharmacophore" represents the key interaction points between a ligand and its biological target.

For a series of active this compound derivatives, a pharmacophore model could be generated by superimposing the low-energy conformations of the most active compounds and identifying common chemical features. ijpsonline.com This model can then be used as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. Furthermore, pharmacophore models can be used for de novo design, where novel molecular scaffolds are built to match the identified pharmacophoric features, leading to the creation of entirely new classes of potential therapeutic agents. ijpsonline.com

Emerging Academic Applications and Future Research Directions for 2 3 Bromobenzyl 5 Phenyl 2h Tetrazole

Development as Molecular Probes and Chemical Tools in Biological Systems

The unique structural and electronic properties of tetrazole derivatives make them promising candidates for the development of molecular probes and chemical tools. The 2,5-disubstituted tetrazole scaffold, as seen in 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole, can be engineered to create push-pull systems with interesting photophysical properties. nih.govresearchgate.net The phenyl group can act as part of a larger chromophore, while the benzyl (B1604629) group can be further functionalized to modulate these properties or to introduce specific binding moieties.

The bromine atom on the benzyl ring is a particularly noteworthy feature. It can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the attachment of fluorophores, affinity tags, or reactive groups. This functionalization is key to developing highly specific molecular probes. Furthermore, the presence of a heavy atom like bromine could potentially endow the molecule with phosphorescent properties, which are highly desirable for time-resolved imaging applications in biological systems.

Future research in this area could focus on:

Synthesis of fluorescent derivatives: Attaching fluorescent dyes to the benzyl or phenyl ring to create probes for specific biological targets.

Development of photoaffinity labels: The tetrazole ring can be photochemically activated to form a reactive nitrilimine intermediate, which can then covalently label nearby proteins or other biomolecules. The bromo-benzylphenyl scaffold provides a framework to design probes that can be directed to specific cellular locations or binding pockets.

Probes for metal ion sensing: The nitrogen-rich tetrazole ring is an excellent metal chelator. nih.gov Derivatives could be designed where the binding of a specific metal ion modulates the fluorescence or other spectroscopic properties of the molecule.

Table 1: Potential Molecular Probe Applications

| Probe Type | Potential Application | Key Structural Feature |

| Fluorescent Probe | Cellular imaging, tracking biomolecules | Phenyl group as a chromophore, sites for fluorophore attachment |

| Photoaffinity Label | Identifying protein-ligand interactions | Photoreactive tetrazole ring |

| Metal Ion Sensor | Detecting metal ions in biological systems | Metal-chelating tetrazole ring |

| Phosphorescent Probe | Time-resolved imaging | Heavy bromine atom |

Integration into Advanced Materials for Specific Research Applications

The tetrazole heterocycle is not only significant in a biological context but also possesses properties that are valuable in materials science. lifechemicals.comnih.govresearchgate.net The high nitrogen content and thermal stability of the tetrazole ring make it a component of interest for high-energy materials. nih.govresearchgate.net Moreover, the ability of tetrazoles to coordinate with metal ions has led to their use in the construction of metal-organic frameworks (MOFs) and other coordination polymers. lifechemicals.com

For this compound, the phenyl and benzyl groups provide steric bulk and can influence the packing of the molecules in the solid state, which is a critical factor in the design of materials with specific properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to control the supramolecular assembly of molecules into well-defined architectures.

Potential research directions in materials science include:

Crystal engineering: Studying the solid-state packing of the compound and its derivatives to understand how intermolecular interactions, including halogen bonding, can be used to design crystalline materials with desired topologies.

Luminescent materials: Investigating the solid-state photophysical properties of the compound and its derivatives for applications in organic light-emitting diodes (OLEDs) or solid-state lighting.

Polymer synthesis: The bromo-functionalized benzyl group could serve as a site for polymerization, leading to the creation of novel polymers incorporating the tetrazole moiety. Such polymers could have applications in gas storage (e.g., CO2 capture) or as components in electronic devices. lifechemicals.com

Table 2: Potential Advanced Material Applications

| Material Type | Potential Application | Key Property |

| Crystalline Materials | Nonlinear optics, data storage | Controlled supramolecular assembly via halogen bonding |

| Luminescent Materials | OLEDs, sensors | Solid-state fluorescence or phosphorescence |

| Functional Polymers | Gas storage, electronics | Polymerizable handle (bromine) and functional tetrazole unit |

| High-Energy Materials | Propellants, explosives | High nitrogen content of the tetrazole ring |

Strategies for Rational Design of Novel Derivatives with Enhanced Specificity

Rational drug design often employs the principle of bioisosterism, where a functional group is replaced by another with similar properties to improve the potency, selectivity, or pharmacokinetic profile of a compound. vu.edu.au The tetrazole ring is a well-established bioisostere for the carboxylic acid group. bohrium.combeilstein-journals.org Starting with the this compound scaffold, a multitude of derivatives can be rationally designed to target specific biological systems.

The 3-bromobenzyl group offers a key site for diversification. The bromine atom can be replaced with a wide array of other functional groups using established chemical reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of moieties that can interact with specific amino acid residues in a protein's binding site, thereby enhancing binding affinity and selectivity.

Strategies for rational design could include:

Structure-activity relationship (SAR) studies: Systematically modifying the substituents on both the benzyl and phenyl rings to understand how these changes affect biological activity. For example, exploring different substitution patterns (ortho, meta, para) on the phenyl ring or replacing the phenyl group with other aromatic or heterocyclic systems.

Computational modeling: Using molecular docking and molecular dynamics simulations to predict how different derivatives will interact with a target protein. This can help to prioritize the synthesis of compounds that are most likely to be active.

Fragment-based drug discovery: Using the this compound as a starting fragment and growing it by adding chemical functionalities that are known to interact with a particular class of biological targets.

Table 3: Rational Design Strategies

| Strategy | Approach | Goal |

| Structure-Activity Relationship (SAR) | Systematic modification of substituents | Identify key structural features for biological activity |

| Computational Modeling | Molecular docking and dynamics simulations | Predict binding affinity and guide derivative synthesis |

| Fragment-Based Drug Discovery | Growing the core scaffold with new functionalities | Develop potent and selective ligands for specific targets |

| Bioisosteric Replacement | Replacing parts of the molecule with known bioisosteres | Improve pharmacokinetic and pharmacodynamic properties |

Interdisciplinary Research Foci for Comprehensive Understanding

A comprehensive understanding of the potential of this compound will require a multidisciplinary approach, integrating chemistry, biology, physics, and materials science. The versatility of the tetrazole scaffold makes it a rich platform for interdisciplinary investigation. nih.govresearchgate.net

Key interdisciplinary research areas include:

Chemical Biology: Combining synthetic chemistry with biological assays to develop and test novel molecular probes and therapeutic agents based on the this compound scaffold. This could involve screening libraries of derivatives against various cell lines or purified proteins to identify new biological activities. researchgate.netnih.govnih.govmdpi.comchemistryjournals.net

Biophysics: Using techniques like X-ray crystallography, NMR spectroscopy, and fluorescence spectroscopy to study the interactions of the compound and its derivatives with biological macromolecules at the atomic level. This can provide crucial insights for rational design.

Materials Chemistry and Physics: Characterizing the electronic, optical, and mechanical properties of materials derived from this compound. This could involve collaborations between synthetic chemists and materials scientists to design and fabricate novel devices. nih.govresearchgate.net

Computational Science: Employing theoretical calculations to predict the properties of new derivatives and to understand the mechanisms of their action. This can accelerate the discovery and development process by focusing experimental efforts on the most promising candidates. nih.gov

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound and related compounds, leading to new discoveries and innovations in both medicine and materials science.

Q & A

Q. Methodological Answer :

- Step 1 : Use 5-phenyl-1H-tetrazole and 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to favor N2-alkylation over N1.

- Step 2 : Monitor regioselectivity via and NMR. For instance, the N2-alkylated product exhibits distinct aromatic proton splitting (δ 5.8–6.2 ppm for benzyl CH₂) compared to N1 isomers .

- Step 3 : Optimize reaction time and temperature (typically 60–80°C for 12–24 hours) to minimize byproducts.

Basic: How can X-ray crystallography resolve structural ambiguities in this compound?

Q. Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture.

- Step 2 : Use SHELXL (for refinement) and ORTEP-III (for visualization) to analyze bond lengths/angles. For example, the tetrazole ring typically shows C–N bond lengths of ~1.32–1.35 Å .

- Step 3 : Validate with R-factor (<0.05) and check for disorder in the bromobenzyl moiety .

Advanced: How do electronic effects of substituents on the benzyl group influence biological activity in tetrazole derivatives?

Q. Methodological Answer :

- Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring.

- Testing : Evaluate in vitro enzyme inhibition (e.g., ACAT assays) and correlate with Hammett σ values. For instance, electron-donating groups enhance ACAT inhibition (IC₅₀ = 5–75 nM) by stabilizing charge-transfer interactions .

- Data Analysis : Use linear regression to model substituent effects on bioactivity .

Advanced: Can ruthenium-catalyzed C–H functionalization be applied to modify this compound?

Q. Methodological Answer :

- Conditions : Employ [RuCl₂(p-cymene)]₂ (5 mol%), MesCO₂H (additive), and K₂CO₃ in toluene at 110°C.

- Scope : Functionalize the phenyl ring via cross-dehydrogenative coupling (CDC) with aryl halides. Yields range from 12–37%, depending on steric hindrance .

- Limitation : Bromine at the 3-position may direct metallation, requiring optimization of directing groups.

Basic: What spectroscopic techniques distinguish N1- and N2-alkylated tetrazole isomers?

Q. Methodological Answer :

- NMR :

- : N2-alkylation shifts benzyl CH₂ protons downfield (δ 5.5–6.0 ppm) vs. N1 (δ 4.8–5.2 ppm).

- : The tetrazole C5 carbon resonates at δ 148–150 ppm for N2 isomers vs. δ 142–145 ppm for N1 .

- IR : N2-alkylated compounds show a distinct C–N stretch at ~1270 cm⁻¹.

Advanced: How can molecular docking predict the binding mode of this compound to biological targets?

Q. Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite.

- Protocol :

- Prepare the ligand (tetrazole) and receptor (e.g., ACAT) using force fields (e.g., OPLS3e).

- Define the binding site around catalytic residues (e.g., Ser/His in hydrolases).

- Analyze top poses for hydrogen bonds (e.g., tetrazole N2 with Ser-OH) and π-π stacking (phenyl rings) .

Advanced: What green chemistry metrics apply to the synthesis of this compound?

Q. Methodological Answer :

- E-Factor : Calculate as (total waste mass)/(product mass). For immobilized lipase-catalyzed reactions, E-factors can be reduced to <5 vs. >20 for traditional methods .

- Solvent Selection : Prefer cyclopentyl methyl ether (CPME) over DMF for lower toxicity and easier recycling.

- Catalyst Recovery : Use silica-supported enzymes (≥80% recovery after 5 cycles) .

Advanced: How to address contradictory bioactivity data in tetrazole derivatives?

Q. Methodological Answer :

- Case Study : If IC₅₀ values vary between labs, verify:

Advanced: Can DFT calculations predict regioselectivity in tetrazole alkylation?

Q. Methodological Answer :

- Model : Optimize transition states for N1 vs. N2 pathways at the B3LYP/6-31G(d) level.

- Results : N2-alkylation is favored by ~5 kcal/mol due to lower steric hindrance and better orbital alignment .

- Validation : Compare computed shifts with experimental data.

Basic: How to design a microbial screening panel for tetrazole-based antimicrobial agents?

Q. Methodological Answer :

- Strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal (e.g., C. albicans) species.

- Protocol :

- Prepare 96-well plates with serial dilutions (1–128 µg/mL).

- Measure MIC (minimum inhibitory concentration) after 24 hours.

- Use structure-activity trends (e.g., bromine enhances lipophilicity and membrane penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.